2-[(Pyridin-2-ylmethyl)amino]propanoic acid
Description
2-[(Pyridin-2-ylmethyl)amino]propanoic acid is a synthetic amino acid derivative featuring a pyridine ring at the 2-position of the methylamino side chain. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.21 g/mol. The compound’s structure includes a propanoic acid backbone substituted with a pyridin-2-ylmethylamine group, making it structurally analogous to both natural amino acids (e.g., alanine) and bioactive pyridine-containing molecules. The SMILES notation is CC(C(=O)O)NCC1=CC=CC=N1, and its InChIKey is BZOMRSCVGNZYAQ-UHFFFAOYSA-N .
Properties
IUPAC Name |
2-(pyridin-2-ylmethylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(9(12)13)11-6-8-4-2-3-5-10-8/h2-5,7,11H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOMRSCVGNZYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-ylmethyl)amino]propanoic acid typically involves the reaction of pyridin-2-ylmethanamine with a suitable propanoic acid derivative. One common method involves the condensation of pyridin-2-ylmethanamine with a propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-2-ylmethyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-ylmethyl ketones, while reduction may produce pyridin-2-ylmethyl alcohols .
Scientific Research Applications
2-[(Pyridin-2-ylmethyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-2-ylmethyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
(2R)-2-Amino-3-(pyridin-3-yl)propanoic Acid ()
- Molecular Formula : C₈H₁₀N₂O₂
- Key Difference : The pyridine ring is at the 3-position instead of the 2-position, and the compound is stereospecific (R-configuration).
- Impact : Altered receptor binding due to pyridine orientation; used in chiral drug synthesis.
2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic Acid ()
- Molecular Formula : C₁₀H₁₃N₃O₂S
- Key Difference: Incorporates a thioether (-S-) linkage and an ethyl spacer between the pyridine and amino acid.
Carboxamide Derivatives ()
Compounds like 2CA4MBA and 2CA3MBA share the amino acid backbone but replace the pyridin-2-ylmethyl group with cyclohexylcarbamoyl-benzoyl moieties.
- 2CA4MBA : C₁₉H₂₅N₃O₄S (MW: 391.48 g/mol)
- Features a methylsulfanyl group, enhancing sulfur-mediated interactions.
- 2CMPA : C₁₇H₂₁N₃O₄ (MW: 331.37 g/mol)
- Lacks sulfur, reducing redox activity but improving solubility.
Key Contrast : The carboxamide derivatives exhibit higher molecular weights and bulkier substituents, which may limit membrane permeability compared to the pyridin-2-ylmethyl analog .
Fmoc-Protected Analogs ()
- FAA7995 : C₂₄H₁₉N₅O₆Se (MW: 552.41 g/mol)
- FAA8020 : C₂₄H₁₉N₅O₆S (MW: 505.51 g/mol)
Both compounds incorporate nitrobenzoselenadiazolyl (NBSD) or nitrobenzothiadiazolyl (NBTD) groups, replacing the pyridine ring. - Impact: Fluorogenic properties enable tracking in cellular assays, unlike the non-fluorescent pyridin-2-ylmethyl derivative.
Natural Product Analogs ()
The fungal metabolite 2-Amino-3-(1,2-dicarboxyethylthio)propanoic acid features a thioether linkage and dicarboxyethyl group.
- Key Difference : Natural origin vs. synthetic; the additional carboxyl groups increase polarity, affecting bioavailability.
Biological Activity
Overview
2-[(Pyridin-2-ylmethyl)amino]propanoic acid is an organic compound with the molecular formula C9H12N2O2. It features a pyridin-2-ylmethyl group attached to a propanoic acid moiety, making it a versatile compound in biological and chemical research. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. This interaction can lead to alterations in enzyme activity and cellular signaling pathways, which are crucial for numerous biological processes. The specific pathways involved depend on the target molecules and the context of the application.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which could be beneficial in therapeutic contexts.
- Receptor Binding : Its structural similarity to amino acids allows it to effectively bind to various receptors, influencing cellular responses.
Case Studies and Research Findings
- Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
- Receptor Modulation : Another research effort focused on the compound's ability to modulate receptor activity, particularly in the context of neurological diseases. The findings indicated that it could enhance or inhibit receptor-mediated signaling, depending on the concentration and specific receptor type targeted.
- Antitumor Activity : Preliminary studies have explored the antitumor properties of this compound. In vitro tests showed that it could inhibit the growth of various cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(Methylamino)pyridine | Similar structure | Moderate enzyme inhibition |
| Pyridin-2-ylmethanamine | Lacks propanoic acid moiety | Limited biological activity |
| 3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride | Similar but different substitution | Higher proteomic interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
